Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate
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Overview
Description
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a hexanoate chain with a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid.
Reduction: Formation of 6-(2,5-dimethoxyphenyl)-6-hydroxyhexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(2,5-dimethoxyphenyl)-6-hydroxyhexanoate: A reduced form of the compound with a hydroxyl group instead of a keto group.
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid: An oxidized form of the compound with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate is unique due to its specific structural features, such as the presence of both a 2,5-dimethoxyphenyl group and a keto group on the hexanoate chain
Properties
Molecular Formula |
C15H20O5 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate |
InChI |
InChI=1S/C15H20O5/c1-18-11-8-9-14(19-2)12(10-11)13(16)6-4-5-7-15(17)20-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
IDRVIAVLXYPZRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCCC(=O)OC |
Origin of Product |
United States |
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